6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10196854
InChI: InChI=1S/C17H14F3NO/c1-10-6-7-15-13(8-10)12(9-16(22)21-15)11-4-2-3-5-14(11)17(18,19)20/h2-8,12H,9H2,1H3,(H,21,22)
SMILES: CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F
Molecular Formula: C17H14F3NO
Molecular Weight: 305.29 g/mol

6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC10196854

Molecular Formula: C17H14F3NO

Molecular Weight: 305.29 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one -

Specification

Molecular Formula C17H14F3NO
Molecular Weight 305.29 g/mol
IUPAC Name 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C17H14F3NO/c1-10-6-7-15-13(8-10)12(9-16(22)21-15)11-4-2-3-5-14(11)17(18,19)20/h2-8,12H,9H2,1H3,(H,21,22)
Standard InChI Key KFNGBKOFSDKPTK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

6-Methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one (IUPAC name: 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one) belongs to the quinolinone family, a class of heterocyclic compounds derived from quinoline. Its molecular formula is C17H14F3NO\text{C}_{17}\text{H}_{14}\text{F}_{3}\text{NO}, with a molar mass of 305.29 g/mol. The structure comprises a partially hydrogenated quinoline core fused to a 2-(trifluoromethyl)phenyl substituent at position 4 and a methyl group at position 6 (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H14F3NO\text{C}_{17}\text{H}_{14}\text{F}_{3}\text{NO}
Molecular Weight305.29 g/mol
CAS Number2882700
SMILESCC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F
InChI KeyKFNGBKOFSDKPTK-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis of 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic transformations, including:

  • Friedländer Annulation: Condensation of 2-aminobenzophenones with ketones to form the quinoline core.

  • Selective Hydrogenation: Partial reduction of the quinoline ring using catalysts like palladium on carbon.

  • Electrophilic Substitution: Introduction of the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions.

A representative protocol involves reacting 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline with cesium carbonate in dimethylformamide (DMF) under an oxygen atmosphere, followed by irradiation with blue LED light to facilitate oxidation . Post-reaction workup includes extraction with ethyl acetate and purification via silica gel chromatography .

Challenges in Scale-Up

Key challenges include controlling regioselectivity during trifluoromethylation and minimizing side reactions such as over-oxidation of the dihydroquinoline ring. Recent advances in photoredox catalysis have improved yields by enabling milder reaction conditions .

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (400 MHz, CDCl3_3): Signals at δ 7.69–7.53 ppm (aromatic protons), δ 3.74 ppm (OCH3_3), and δ 2.89 ppm (CH2_2CO) confirm the presence of key functional groups .

  • 13^{13}C NMR: Peaks at δ 172.4 ppm (carbonyl) and δ 129.8–127.6 ppm (aromatic carbons) align with the expected structure .

Mass Spectrometry (MS): MALDI-TOF analysis reveals a molecular ion peak at m/z 347 (M + Na)+^+ .

Future Research Directions

Target Identification and Mechanism of Action

Priority areas include elucidating the compound’s molecular targets through proteomic profiling and crystallographic studies. Computational docking simulations predict affinity for kinase domains, which warrants experimental verification .

Toxicity and Pharmacokinetics

Comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are needed to evaluate hepatic clearance, plasma protein binding, and potential off-target effects. Rodent models will provide preliminary in vivo safety data.

Derivative Synthesis

Structural modifications, such as replacing the methyl group with halogens or introducing sulfonamide moieties, could optimize bioavailability and potency.

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